1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone
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Overview
Description
1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 4-position of the quinazoline ring and a phenyl group attached to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the quinazoline ring using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the quinazoline derivative reacts with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its wide range of biological activities.
4-Methoxyquinazoline: A derivative with a methoxy group at the 4-position, similar to the compound .
Phenylquinazoline: A compound with a phenyl group attached to the quinazoline ring.
Uniqueness: 1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone is unique due to the presence of both a methoxy group and a phenyl group, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-[4-(4-methoxyquinazolin-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)12-7-9-13(10-8-12)16-18-15-6-4-3-5-14(15)17(19-16)21-2/h3-10H,1-2H3 |
InChI Key |
VZQUAFPPVGYYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |
Origin of Product |
United States |
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